molecular formula C8H5N3O3 B1339182 7-Nitro-2(1H)-quinoxalinone CAS No. 89898-96-4

7-Nitro-2(1H)-quinoxalinone

Cat. No. B1339182
CAS RN: 89898-96-4
M. Wt: 191.14 g/mol
InChI Key: CPIFPSDSDMLFMK-UHFFFAOYSA-N
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Description

7-Nitro-2(1H)-quinoxalinone is a compound that belongs to the quinoxaline family, which are heterocyclic compounds containing a fused benzene and pyrazine ring. The nitro group at the 7th position indicates the presence of a nitro functional group, which is known to influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as 7-Nitro-2(1H)-quinoxalinone, can be achieved through various methods. One sustainable approach is the NaOH-mediated synthesis from o-nitroamines and alcohols, which proceeds via redox condensation to yield functionalized quinoxalines in high yields without the need for transition metals or external redox additives . Another method involves the use of microwave irradiation to synthesize 7-nitro-4(3H)-quinazolinone, a related compound, from 4-nitroanthranilic acid and formamide. This method offers advantages such as shorter reaction times and higher efficiency compared to conventional methods .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of substituents like the nitro group can significantly affect the electronic distribution within the molecule, potentially altering its reactivity and interaction with other molecules. The hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids demonstrate the importance of intermolecular interactions, such as hydrogen bonding, in determining the molecular conformation and stability .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, o-acetamido-N-(o-nitrobenzylidene)anilines can cyclize in the presence of potassium cyanide to form quinoxalino[2,3-c]cinnolines, with the potential formation of by-products such as 2-amino-3-(o-nitrophenyl)quinoxalines and quinoxalino[2,3-c]cinnoline 5-oxides due to oxidation of intermediates . Additionally, the NiBr2/1,10-phenanthroline system has been shown to catalyze the synthesis of quinoxalines from 2-nitroanilines and vicinal diols, with the formation of heterogeneous Ni-particles observed during the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Nitro-2(1H)-quinoxalinone are influenced by its molecular structure and the presence of functional groups. The nitro group is electron-withdrawing, which can affect the acidity of adjacent hydrogen atoms and the molecule's overall polarity. The synthesis methods and reaction conditions can also impact the purity, yield, and physical state of the final product. For example, the NaOH-mediated synthesis of quinoxalines results in high yields of the desired products, indicating a successful reaction with potentially desirable physical properties . The hydrogen-bonded structures of related compounds suggest that 7-Nitro-2(1H)-quinoxalinone may also form stable hydrogen bonds, which could influence its solubility and crystalline structure .

Scientific Research Applications

Crystal Structure Analysis

7-Nitro-2(1H)-quinoxalinone and its derivatives have been extensively studied for their crystal structures. For example, the crystal structure of 3-methyl-7-nitro-2(1H)-quinoxalinone has been determined using X-ray single crystal and powder diffraction data. These studies reveal insights into the molecular interactions and bonding patterns within these compounds, which are crucial for understanding their chemical properties and potential applications (Mondieig et al., 2011).

Biological and Pharmacological Research

7-Nitro-2(1H)-quinoxalinone derivatives, specifically VAM2 compounds, have demonstrated significant effects against Toxoplasma gondii tachyzoites in vitro. These compounds have shown potential as a therapeutic alternative in the treatment of toxoplasmosis due to their ability to affect the viability, invasion, and intracellular growth of tachyzoites (Rivera Fernández et al., 2016).

Neuropharmacological Effects

The neuropharmacological effects of quinoxalinone derivatives, including 7-nitro-2(1H)-quinoxalinone, have been studied for their potential in treating anxiety and depression. Chronic injection of these derivatives has shown anxiolytic and antidepressant-like effects in rats, suggesting their potential use in mental health treatment (Nakache et al., 2012).

Chemical Reactivity and Synthesis

7-Nitro-2(1H)-quinoxalinone has been involved in studies exploring its reactivity, particularly in the synthesis of other chemical compounds. These studies contribute to the understanding of its chemical behavior and potential applications in synthetic chemistry (Murashima et al., 1996).

Applications in Material Science

Studies have also explored the use of 7-nitro-2(1H)-quinoxalinone in material science, particularly in the development of fluorescent properties and dyes. For example, derivatives of quinoxalinone have been evaluated as fluorescent whiteners for polyester fibers, indicating their potential applications in textile industries (Rangnekar & Tagdiwala, 1986).

Safety And Hazards

The safety and hazards of nitro compounds can vary widely depending on their specific structures and properties. It’s always important to refer to the specific safety data sheet (SDS) for each compound .

Future Directions

The design or discovery of efficient compounds that may bind to enzymes modulating their biological activity has become one of the primary aims in cancer research .

properties

IUPAC Name

7-nitro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIFPSDSDMLFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567147
Record name 7-Nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-2(1H)-quinoxalinone

CAS RN

89898-96-4
Record name 7-Nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-nitro-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Mondieig, P Negrier, S Massip… - Journal of Physical …, 2011 - Wiley Online Library
3‐Methyl‐2(1H)‐quinoxalinone and three derivatives (3,7‐dimethyl‐2(1H)‐quinoxalinone, 3‐methyl‐6,7‐dichloro‐2(1H)‐quinoxalinone and 3‐methyl‐7‐nitro‐2(1H)‐quinoxalinone) …
Number of citations: 5 onlinelibrary.wiley.com

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